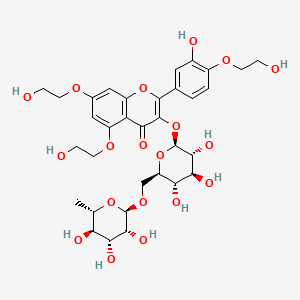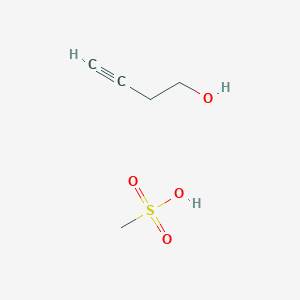
(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate
Übersicht
Beschreibung
(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate is a coordination complex that has garnered significant interest due to its unique photophysical properties. This compound is known for its application in organic light-emitting diodes (OLEDs) and as a photoredox catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine and 2,2’-bipyridine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile under an inert atmosphere. The resulting complex is then treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a photoredox catalyst.
Reduction: The compound can also be involved in reduction reactions under specific conditions.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents, and the reactions are typically carried out under visible light irradiation.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions result in new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate has a wide range of applications in scientific research:
Biology: The compound’s photophysical properties make it useful in biological imaging and as a probe in photodynamic therapy.
Medicine: Its potential in photodynamic therapy is being explored for the treatment of certain cancers.
Wirkmechanismus
The mechanism by which (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the generation of excited states that can participate in various photochemical reactions. The molecular targets and pathways involved include the activation of organic substrates through single-electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Chloride
- (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Bromide
- (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Iodide
Uniqueness
(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate is unique due to its hexafluorophosphate counterion, which enhances its solubility and stability in various solvents. This makes it particularly suitable for applications in OLEDs and as a photoredox catalyst .
Eigenschaften
IUPAC Name |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJGJTKSOSSNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F6IrN4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106294-60-4 | |
| Record name | (2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4Z,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20Z,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8071641.png)
![2H-Oxacyclotetradecino[2,3-d]isoindole-2,18(5H)-dione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-,(3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B8071653.png)





![3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-](/img/structure/B8071689.png)

![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/structure/B8071697.png)

![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bS)-](/img/structure/B8071701.png)
![2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071705.png)
![5-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8071713.png)
